
1-(5-Bromopyrimidin-2-yl)cyclobutanol
Übersicht
Beschreibung
1-(5-Bromopyrimidin-2-yl)cyclobutanol is a cyclic compound that belongs to the class of pyrimidines. It is a biochemical reagent that can be used as a biological material or organic compound for life science related research .
Molecular Structure Analysis
The molecular formula of 1-(5-Bromopyrimidin-2-yl)cyclobutanol is C8H9BrN2O . The InChI code is 1S/C8H9BrN2O/c9-6-4-10-7(11-5-6)8(12)2-1-3-8/h4-5,12H,1-3H2 .Physical And Chemical Properties Analysis
1-(5-Bromopyrimidin-2-yl)cyclobutanol has a molecular weight of 229.08 . It is a solid at room temperature . The compound should be stored in a refrigerator .Wissenschaftliche Forschungsanwendungen
Cyclobutane-Containing Compounds in Drug Discovery
Cyclobutane-containing compounds, including derivatives such as 1-(5-Bromopyrimidin-2-yl)cyclobutanol, have garnered interest in scientific research due to their diverse biological activities. A notable review highlights the synthesis, origins, and biological activities of cyclobutane-containing alkaloids isolated from terrestrial and marine species. These compounds have been identified with antimicrobial, antibacterial, antitumor, and other significant activities. The study also predicts additional biological activities using computational models, pointing towards new possible applications in drug discovery and development (Sergeiko, Poroikov, Hanuš, & Dembitsky, 2008).
Advances in Pyranopyrimidine Scaffolds
Pyranopyrimidine scaffolds, closely related to the pyrimidine core in 1-(5-Bromopyrimidin-2-yl)cyclobutanol, are pivotal in medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability. A comprehensive review covering synthetic pathways employed for the development of pyranopyrimidine derivatives through one-pot multicomponent reactions using diversified hybrid catalysts has been presented. This work emphasizes the role of these scaffolds in the development of lead molecules for therapeutic applications, indicating a significant area of interest for researchers working with related compounds (Parmar, Vala, & Patel, 2023).
Cyclobutane Natural Products and Their Synthesis
Research on [2 + 2]-cycloaddition-derived cyclobutane natural products up to the end of 2021 has been reviewed, showcasing the structural diversity, sources, bioactivities, and biomimetic syntheses of these compounds. The review underscores the scientific fascination with these compounds due to their unique structures and diverse biological effects. Such studies provide a foundational understanding for the synthesis and application of cyclobutane derivatives, including 1-(5-Bromopyrimidin-2-yl)cyclobutanol, in pharmacology and drug design (Yang, Jia, Song, & Huang, 2022).
Wirkmechanismus
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements include H302, H315, and H319, indicating that it is harmful if swallowed, causes skin irritation, and causes serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
1-(5-bromopyrimidin-2-yl)cyclobutan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O/c9-6-4-10-7(11-5-6)8(12)2-1-3-8/h4-5,12H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLJNBURIPPYBEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=NC=C(C=N2)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Bromopyrimidin-2-yl)cyclobutanol | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methyl-3-[(2-methylpropan-2-yl)oxycarbonyl-propan-2-ylamino]benzoic acid](/img/structure/B2539228.png)
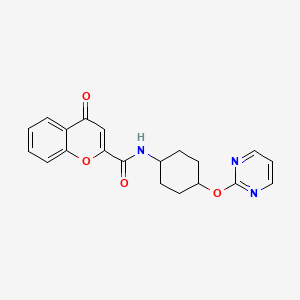
![[(4-Methylphenyl)carbamoyl]methyl 3-methylthiophene-2-carboxylate](/img/structure/B2539232.png)
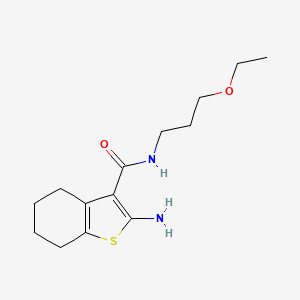
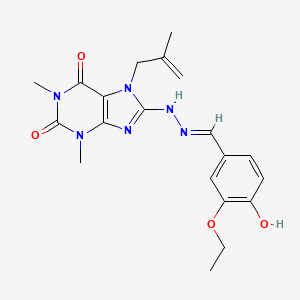
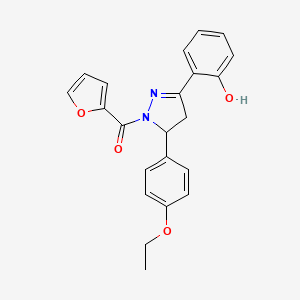



![8-(4-Chlorophenyl)-3-(3-hydroxypropyl)-1-methyl-7-phenyl-1,3,5-trihydro-4-imid azolino[1,2-h]purine-2,4-dione](/img/structure/B2539244.png)
![2-[(3-chlorobenzyl)sulfanyl]-3-propyl-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2539245.png)
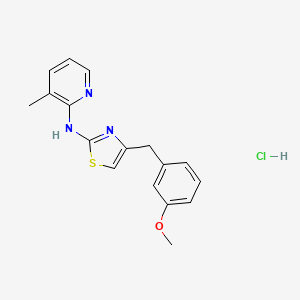

![4-{1-[2-hydroxy-3-(2-methylphenoxy)propyl]-1H-benzimidazol-2-yl}-1-(2-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2539251.png)